molecular formula C12H15BrN2O B1280404 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde CAS No. 443777-03-5

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No. B1280404
CAS RN: 443777-03-5
M. Wt: 283.16 g/mol
InChI Key: SBYCBJFPQHUWDY-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 . It is used in research and is a part of the categories of Heterocyclic Building Blocks, Piperazines, Organic Building Blocks, Bromides, Benzene Compounds, and Aldehydes .

Scientific Research Applications

Antifungal Applications

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde: has been synthesized as part of a new series of compounds with potential antifungal properties . These compounds are designed to target fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s efficacy in inhibiting fungal growth makes it a valuable asset in the development of new antifungal agents.

Antitumor Activity

The compound’s structure is conducive to antitumor activity . It can be used in the synthesis of cinnoline derivatives, which have shown promise in combating various forms of cancer. Research in this area focuses on

Safety and Hazards

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is labeled with the signal word “Warning” and has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYCBJFPQHUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462407
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

CAS RN

443777-03-5
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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